molecular formula C7H6BrN3 B1519349 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1150617-56-3

6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1519349
CAS RN: 1150617-56-3
M. Wt: 212.05 g/mol
InChI Key: LTMUVAQITSJBGQ-UHFFFAOYSA-N
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Description

6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the molecular formula C7H6BrN3 . It can be useful in the preparation, SAR, and biological evaluation of (pyrimidinyl)-pyrazolo[4,3-b]pyridine derivatives as dual FLT3/CDK4 inhibitors .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . These synthetic strategies and approaches have been systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom attached to the pyrazolo[4,3-b]pyridine ring and a methyl group attached to the nitrogen atom of the pyrazole ring . The InChI string is InChI=1S/C7H6BrN3/c1-11-7-2-5(8)3-9-6(7)4-10-11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 212.05 g/mol . It has a topological polar surface area of 30.7 Ų and a complexity of 153 . The compound has no rotatable bonds and does not act as a hydrogen bond donor .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Analgesic and Anti-inflammatory Activities : A study by Chamakuri et al. (2016) involved the synthesis of 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. These derivatives demonstrated notable anti-inflammatory and analgesic activities, with certain compounds exhibiting exceptional effectiveness compared to standard drugs like indomethacin and diclofenac sodium (Chamakuri, Murthy, & Yellu, 2016).

  • Antibacterial and Antioxidant Candidates : Variya et al. (2019) synthesized a series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives. These compounds showed significant activity against Gram-positive and Gram-negative bacterial strains, as well as moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).

  • Antibacterial Screening : Research by Maqbool et al. (2014) on 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids revealed some of these compounds as potent antibacterial agents (Maqbool, Nazeer, Khan, Elliott, Khan, Ashraf, Nasrullah, Arshad, & Munawar, 2014).

Material Science and Chemistry

  • Optical and Electronic Properties : El-Menyawy et al. (2019) investigated pyrazolo[4,3-b]pyridine derivatives for their structural and optical properties, which have implications in electronic devices and material science. The study explored the thermal stability and polycrystalline nature of these compounds (El-Menyawy, Zedan, & Nawar, 2019).

  • Corrosion Inhibition : A study by Bouyad et al. (2017) on 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine explored its use as a corrosion inhibitor for mild steel in acidic media. This research is significant in materials engineering, particularly for protecting industrial equipment (Bouyad, Elmsellem, Ouzidan, Kusuma, Mague, & Hammouti, 2017).

Structural Analysis and Theoretical Studies

  • Molecular Structure Analysis : Quiroga et al. (2010) performed structural analysis on pyrazolo[3,4-b]pyridine derivatives, providing insights into the molecular conformations and hydrogen-bonding interactions (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).

  • Vibrational Spectra Investigations : Bahgat et al. (2009) conducted experimental and theoretical investigations on the structure and vibrational spectra of pyrazolo[3,4-b]pyridine compounds. This research is crucial in understanding the physicochemical properties of these molecules (Bahgat, Jasem, & El‐Emary, 2009).

Future Directions

The future directions for the study of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine could involve further exploration of its potential as a small-molecule inhibitor targeting the PD-1/PD-L1 interaction . Additionally, its role in the synthesis of (pyrimidinyl)-pyrazolo[4,3-b]pyridine derivatives as dual FLT3/CDK4 inhibitors could be further investigated .

properties

IUPAC Name

6-bromo-1-methylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-7-2-5(8)3-9-6(7)4-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMUVAQITSJBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654012
Record name 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150617-56-3
Record name 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
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Synthesis routes and methods

Procedure details

To a solution of 6-bromo-1H-pyrazolo[4,3-b]pyridine (200 mg, 1.01 mmol) in DMF (5 mL) was added cesium carbonate (494 mg, 1.515 mmol). The reaction solution was stirred at room temperature for 5 minutes, iodomethane (215 mg, 1.515 mmol) was added. The reaction solution was stirred for 2 h and quenched with water. Volatiles were removed and the residue partitioned between ethyl acetate and water. The organic phase was washed with brine, dried (MgSO4), filtered and concentrated to give crude product which was purified by chromatographic column to afford the desired product 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine. LCMS-ESI+: calc'd for C7H6BrN3: 211.98 (M+H+); Found: 212.1 (M+H+).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
494 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
215 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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